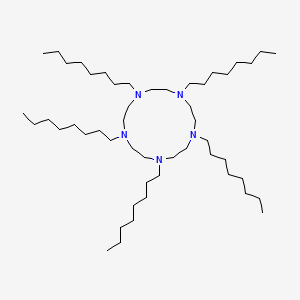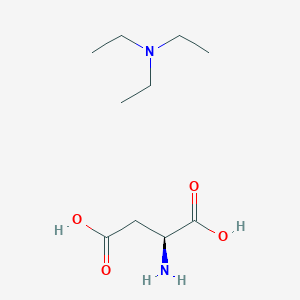
L-Aspartic acid--N,N-diethylethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of L-aspartic acid and N,N-diethylethanamine in a 1:1 molar ratio. L-aspartic acid is a naturally occurring amino acid, while N,N-diethylethanamine is an organic compound commonly used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid–N,N-diethylethanamine (1/1) can be achieved through biocatalytic enantioselective hydroamination. This method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction typically involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantiopurity .
Industrial Production Methods
Industrial production of L-Aspartic acid–N,N-diethylethanamine (1/1) may involve the optimization of fermentation processes using genetically engineered Escherichia coli strains. These strains can be cultured in cost-effective media, such as corn plasm, to produce L-aspartic acid, which can then be reacted with N,N-diethylethanamine under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid–N,N-diethylethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid–N,N-diethylethanamine (1/1) has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of food additives and nutraceuticals.
Wirkmechanismus
The mechanism of action of L-Aspartic acid–N,N-diethylethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate metabolic pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Aspartic acid–N,N-diethylethanamine (1/1) include:
N-Substituted L-aspartic acids: These compounds have similar structures and are used as chiral building blocks in organic synthesis.
L-Aspartic acid derivatives: These include various esters and amides of L-aspartic acid.
Uniqueness
L-Aspartic acid–N,N-diethylethanamine (1/1) is unique due to its specific combination of L-aspartic acid and N,N-diethylethanamine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
677307-71-0 |
|---|---|
Molekularformel |
C10H22N2O4 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2S)-2-aminobutanedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H7NO4/c1-4-7(5-2)6-3;5-2(4(8)9)1-3(6)7/h4-6H2,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI-Schlüssel |
OPKFUTVILQWXOR-WNQIDUERSA-N |
Isomerische SMILES |
CCN(CC)CC.C([C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CCN(CC)CC.C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


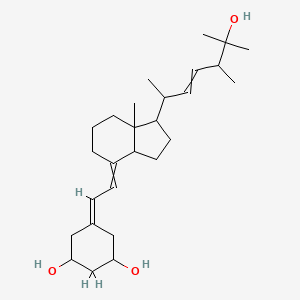
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
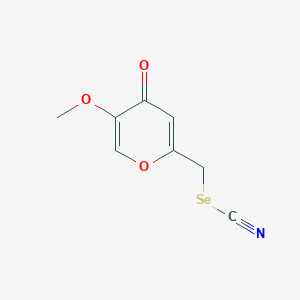
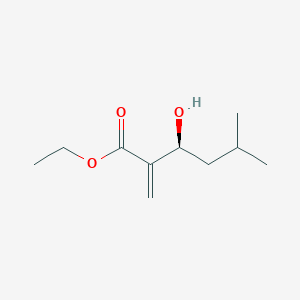
![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)
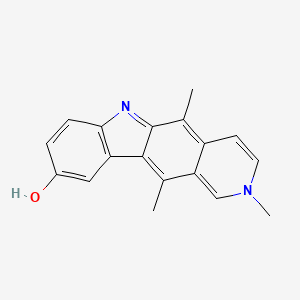
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
![7-[2-(2-Hydroxy-4-sulfophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12516531.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)
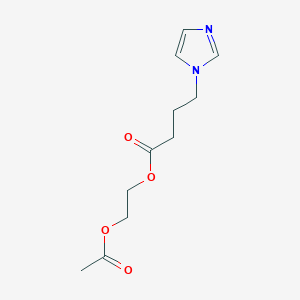
acetamido}hexanoic acid](/img/structure/B12516561.png)
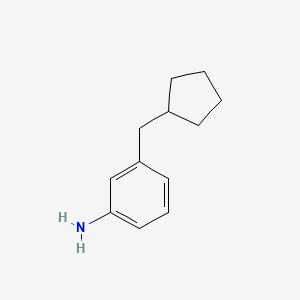
![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)
